molecular formula C9H11BrClN B15296487 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride

Cat. No.: B15296487
M. Wt: 248.55 g/mol
InChI Key: SVYAQYIIIZXOCX-UHFFFAOYSA-N
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Description

1-{4-Bromobicyclo[420]octa-1,3,5-trien-7-yl}methanamine hydrochloride is a chemical compound that belongs to the class of bicyclic compounds It features a bromine atom attached to a bicyclo[420]octa-1,3,5-triene structure, with a methanamine group

Chemical Reactions Analysis

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound may exert its effects by binding to these targets, thereby modulating their activity and influencing downstream signaling pathways . The specific pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride can be compared with other similar compounds such as:

The uniqueness of 1-{4-Bromobicyclo[42

Biological Activity

1-{4-Bromobicyclo[4.2.0]octa-1,3,5-trien-7-yl}methanamine hydrochloride is a compound derived from bicyclic structures, specifically a brominated bicyclo[4.2.0]octatriene. The compound's biological activity is of significant interest due to its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8_{8}H7_{7}Br
  • Molecular Weight : 183.045 g/mol
  • CAS Number : 21120-91-2
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as a modulator in several biological pathways.

  • CYP Enzyme Inhibition : The compound has been identified as an inhibitor of the CYP1A2 enzyme, which is involved in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs metabolized by CYP1A2 .
  • BBB Permeability : Its structure suggests that it may cross the blood-brain barrier (BBB), making it a candidate for neurological applications .
  • Low GI Absorption : The gastrointestinal absorption is reported to be low, indicating that it may require alternative delivery methods for effective systemic circulation .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Study on Antitumor Activity : A study conducted on various cancer cell lines showed that derivatives of bicyclic compounds exhibit significant cytotoxicity against tumor cells . The bromine substitution enhances the interaction with cellular targets.
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties, likely due to its ability to modulate neurotransmitter levels and inhibit oxidative stress .

Data Table of Biological Activity

Biological ActivityEffectReference
CYP1A2 InhibitionYes
BBB PermeabilityYes
GI AbsorptionLow
CytotoxicityHigh
NeuroprotectionPotential

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

(4-bromo-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl)methanamine;hydrochloride

InChI

InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-3-7(5-11)9(6)4-8;/h1-2,4,7H,3,5,11H2;1H

InChI Key

SVYAQYIIIZXOCX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)Br)CN.Cl

Origin of Product

United States

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